molecular formula C13H20ClN B1394733 4-(3,4-Dimethylphenyl)piperidine hydrochloride CAS No. 1004619-43-5

4-(3,4-Dimethylphenyl)piperidine hydrochloride

Cat. No. B1394733
M. Wt: 225.76 g/mol
InChI Key: UWBUSOADNKTYLP-UHFFFAOYSA-N
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Description

“4-(3,4-Dimethylphenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C13H20ClN . It has an average mass of 225.758 Da and a monoisotopic mass of 225.128433 Da . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “4-(3,4-Dimethylphenyl)piperidine hydrochloride” consists of a piperidine ring attached to a 3,4-dimethylphenyl group . The compound has a molecular weight of 225.76 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,4-Dimethylphenyl)piperidine hydrochloride” include a molecular weight of 225.76 and a molecular formula of C13H19N•HCl . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources.

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • The compound has been characterized using single crystal X-ray diffraction, calculations, and FTIR spectrum, revealing details about its crystal structure and molecular interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Opioid Receptor Antagonists

  • It has been investigated in the context of opioid receptor antagonism, contributing to our understanding of the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines (Le Bourdonnec et al., 2006).

Stereoselective Synthesis

  • Research has explored its role in the stereoselective synthesis of cis-3,4-disubstituted piperidines, providing insights into novel methods for creating azaheterocycles valuable in medicinal chemistry (Mollet et al., 2011).

Treatment of Gastrointestinal Motility Disorders

  • The compound has been studied for its potential use in treating gastrointestinal motility disorders, highlighting its selective activity and distribution to peripheral receptors (Zimmerman et al., 1994).

Conformational Studies

  • Conformational studies of diastereoisomeric derivatives of the compound have been conducted, providing insights into their configurations and preferred conformations (Casy & Jeffery, 1972).

Synthesis Research

  • There have been studies on the synthesis of related compounds like (2,4-Difluorophenyl) (piperidin-4-yl)methanone hydrochloride, contributing to the field of fine chemical intermediates (Zheng Rui, 2010).

Metabolic Activity in Obesity

  • The compound's derivatives have been tested for their effect on metabolic activity in obese rats, indicating potential applications in weight management (Massicot, Steiner, & Godfroid, 1985).

Structural Redetermination

  • Redetermination of the structure of related compounds like loperamide monohydrate has been conducted, providing high-precision structural data (Jasinski et al., 2012).

Synthesis of Anesthetics

Corrosion Inhibition

Antimicrobial Activities

properties

IUPAC Name

4-(3,4-dimethylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-10-3-4-13(9-11(10)2)12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBUSOADNKTYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylphenyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-Dimethylphenyl)piperidine hydrochloride
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Reactant of Route 4
4-(3,4-Dimethylphenyl)piperidine hydrochloride
Reactant of Route 5
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Reactant of Route 6
4-(3,4-Dimethylphenyl)piperidine hydrochloride

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